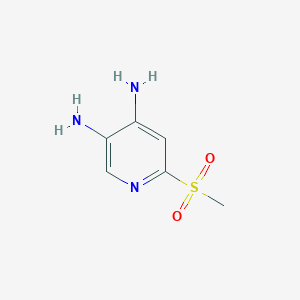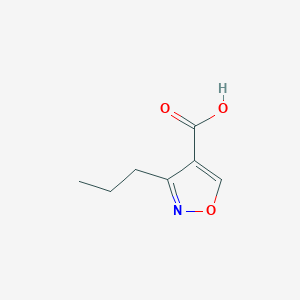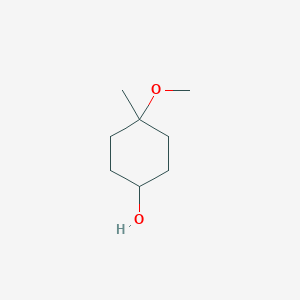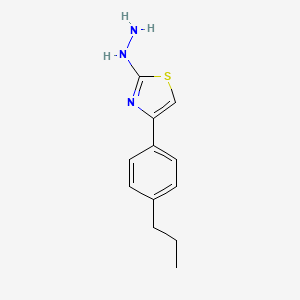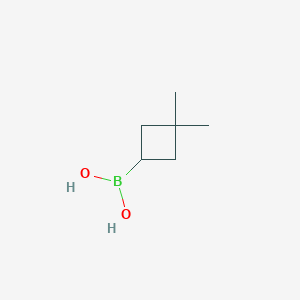
(3,3-Dimethylcyclobutyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Dimethylcyclobutyl)boronic acid is an organoboron compound characterized by a cyclobutyl ring substituted with two methyl groups at the 3-position and a boronic acid functional group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3,3-Dimethylcyclobutyl)boronic acid involves the hydroboration of alkenes followed by oxidation. The addition of a boron-hydrogen bond across an alkene or alkyne is rapid and efficient, leading to the formation of the corresponding alkyl or alkenylborane . Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3, performed at low temperatures to prevent over-alkylation .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, where alkenes are treated with borane reagents under controlled conditions to yield the desired boronic acid derivatives. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: (3,3-Dimethylcyclobutyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds through Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
(3,3-Dimethylcyclobutyl)boronic acid is utilized in various scientific research applications:
Chemistry: Widely used in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (3,3-Dimethylcyclobutyl)boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including the formation of bioconjugates and the development of sensors . The compound’s boronic acid group interacts with molecular targets through coordination chemistry, influencing biological pathways and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Comparison: (3,3-Dimethylcyclobutyl)boronic acid is unique due to its cyclobutyl ring structure, which imparts distinct steric and electronic properties compared to other boronic acids like phenylboronic acid. This uniqueness makes it particularly useful in specific synthetic applications where traditional boronic acids may not be as effective .
Eigenschaften
Molekularformel |
C6H13BO2 |
|---|---|
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
(3,3-dimethylcyclobutyl)boronic acid |
InChI |
InChI=1S/C6H13BO2/c1-6(2)3-5(4-6)7(8)9/h5,8-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
WDQDCDXDYCGXAS-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1CC(C1)(C)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


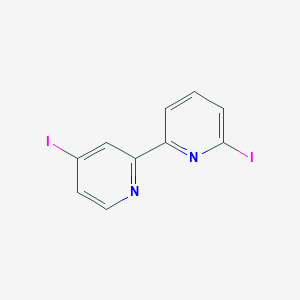
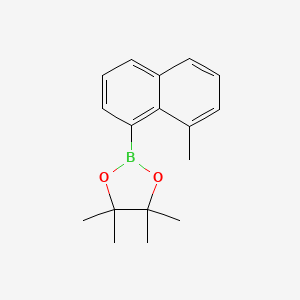
![[1,1'-Biphenyl]-3,5-dicarboxylic acid, 4'-methyl-](/img/structure/B15052704.png)
![2-(3-Methoxyphenyl)-4-((S)-piperidin-3-ylamino)thieno[3,2-C]pyridine-7-carboxamide](/img/structure/B15052716.png)
![3,5-Dimethylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15052723.png)
![2-((tert-Butoxycarbonyl)amino)-6-methylthieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B15052728.png)
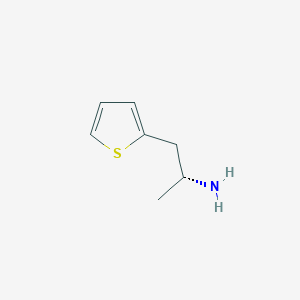
![4-(Hydroxymethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B15052737.png)
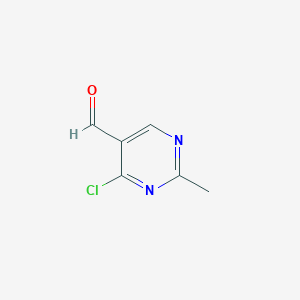
![2-Azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B15052754.png)
